N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
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Overview
Description
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a thiazole ring, and a nitrothiophene moiety
Mechanism of Action
Target of Action
The primary targets of this compound are cholinesterase enzymes . These enzymes play a crucial role in the nervous system, where they are responsible for breaking down acetylcholine, a neurotransmitter that sends signals in the nervous system. Inhibition of these enzymes can lead to an increase in the concentration of acetylcholine, which can have various effects on the body.
Mode of Action
This compound interacts with its targets (cholinesterase enzymes) by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The increased concentration of acetylcholine can then lead to enhanced transmission of signals in the nervous system.
Biochemical Pathways
The affected pathway is the cholinergic pathway, which involves the transmission of signals in the nervous system through acetylcholine. By inhibiting cholinesterase enzymes, this compound affects the cholinergic pathway by increasing the concentration of acetylcholine, thereby enhancing signal transmission .
Pharmacokinetics
Pharmacokinetic studies of similar compounds suggest that they are absorbed from the gastrointestinal tract and metabolized in the liver . The inactive compounds are then excreted through bile or feces. These properties impact the bioavailability of the compound, determining how much of the compound reaches the site of action after administration .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve an increase in the concentration of acetylcholine due to the inhibition of cholinesterase enzymes . This can lead to enhanced signal transmission in the nervous system. The compound has also shown antibacterial activity, with significant bacterial biofilm growth inhibition observed against B. subtilis and E. coli .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH and temperature can affect the compound’s stability and its interaction with its targets. Additionally, the presence of other substances (e.g., other drugs or food) can influence the absorption and metabolism of the compound, thereby affecting its efficacy .
Biochemical Analysis
Biochemical Properties
Similar sulfonamide derivatives have been shown to interact with various enzymes and proteins .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Similar compounds have been studied for their threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been studied for their interactions with enzymes or cofactors, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been studied for their interactions with transporters or binding proteins, as well as any effects on their localization or accumulation .
Subcellular Localization
Similar compounds have been studied for any targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with thiazole derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium carbonate in an aqueous medium to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction parameters. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The thiazole and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Solvents like dimethylformamide and catalysts like palladium on carbon are often employed to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the thiazole or thiophene rings, potentially altering the compound’s properties and applications.
Scientific Research Applications
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antibacterial or enzyme inhibitor.
Materials Science: Its electronic properties may be explored for use in organic semiconductors or other advanced materials.
Biological Research: The compound can be used to study the interactions of complex organic molecules with biological systems, potentially leading to new insights in biochemistry and pharmacology.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxin and thiazole derivatives, such as:
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
Uniqueness
What sets N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a versatile compound for various applications, from drug development to materials science.
Properties
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O5S2/c20-15(13-3-4-14(26-13)19(21)22)18-16-17-10(8-25-16)9-1-2-11-12(7-9)24-6-5-23-11/h1-4,7-8H,5-6H2,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFPZGSWXNCSGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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